

Application Note and Protocol: Sample Preparation for Desfuroylceftiofur Analysis in Feces

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Compound of Interest

Compound Name: Desfuroylceftiofur

Cat. No.: B194016

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. After administration, it is rapidly metabolized to **desfuroylceftiofur**, which is the primary active metabolite. Monitoring the excretion of ceftiofur and its metabolites in feces is crucial for pharmacokinetic studies, environmental impact assessments, and understanding the development of antimicrobial resistance. However, the analysis of **desfuroylceftiofur** in a complex matrix like feces presents analytical challenges due to its instability and the presence of interfering substances.

This document provides a detailed protocol for the sample preparation of feces for the analysis of **desfuroylceftiofur**. The method involves the stabilization of the analyte, followed by extraction, derivatization to a stable product (**desfuroylceftiofur** acetamide), and subsequent cleanup using solid-phase extraction (SPE). This procedure is designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Collection and Stabilization

Due to the instability of β -lactam antibiotics in feces, immediate stabilization is critical to prevent degradation by bacterial enzymes.

- Protocol:
 - Collect fresh fecal samples.
 - Weigh 0.5 g of the fecal sample into a centrifuge tube.
 - Immediately add 500 μ L of an 8 μ g/mL solution of tazobactam in water. Tazobactam acts as a β -lactamase inhibitor.
 - Vortex the sample thoroughly to ensure complete mixing.
 - Store the stabilized samples at ≤ -70 °C until analysis.

2. Extraction

This step aims to efficiently extract **desfuroylceftiofur** from the complex fecal matrix.

- Protocol:
 - To the thawed, stabilized fecal sample, add a known amount of an appropriate internal standard (e.g., 20 μ L of 25 μ g/mL ceftiofur-d3).
 - Vortex the sample for 15 seconds.
 - Add 1.5 mL of an extraction solvent consisting of 1% (v/v) formic acid in an acetonitrile:water (50:50, v/v) solution.
 - Vortex for another 15 seconds, followed by shaking for 30 minutes using a rotary tumbler.
 - Centrifuge the sample at 2851 x g for 10 minutes at 4 °C.
 - Transfer the supernatant to a clean tube for the derivatization step.

3. Derivatization

Ceftiofur and its metabolites are converted to a single, more stable derivative, **desfuroylceftiofur** acetamide (DFCA), for accurate quantification. This involves a two-step process: hydrolysis with dithioerythritol (DTE) to yield **desfuroylceftiofur**, followed by derivatization with iodoacetamide.

- Protocol:
 - To the extracted supernatant, add 12 mL of a DTE solution.
 - Vortex the sample and incubate in a water bath at 50 °C for 15 minutes.
 - Allow the sample to cool to room temperature.
 - Add 3.2 mL of an iodoacetamide solution.
 - Mix thoroughly and shield the sample from light, allowing it to react at room temperature for 30 minutes.
 - Centrifuge the derivatized sample at 2851 x g for 10 minutes at 4 °C.
 - The resulting supernatant is ready for solid-phase extraction.

4. Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove matrix interferences that could suppress the analyte signal during LC-MS/MS analysis.

- Protocol:
 - Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
 - Load the entire supernatant from the derivatization step onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in ultrapure water to remove polar impurities.

- Dry the cartridge under vacuum for 10 minutes.
- Elute the **desfuroylceftiofur** acetamide from the cartridge with 1 mL of 5% acetic acid in acetonitrile.
- The eluate is then ready for analysis by LC-MS/MS.

Data Presentation

The following tables summarize the quantitative data associated with a validated (U)HPLC-MS/MS method for the analysis of **desfuroylceftiofur**acetamide in porcine feces.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/g)	Correlation Coefficient (r)	Goodness of Fit (gof)
Desfuroylceftiofuracetamide	30 - 2000	0.9960 ± 0.0020	7.31 ± 1.76

Table 2: Method Precision and Accuracy

Analyte	Within-Day Precision	Between-Day Precision	Accuracy
Desfuroylceftiofuracetamide	Within specified ranges	Within specified ranges	Within specified ranges

Note: The source material states that the precision and accuracy fell within specified ranges without providing the exact numerical values.

Visualizations

Experimental Workflow Diagram



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Workflow for fecal sample preparation.

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